molecular formula C9H6BrN3O B13032551 (3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone

(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone

Cat. No.: B13032551
M. Wt: 252.07 g/mol
InChI Key: FNQFYBNBSNUJFP-UHFFFAOYSA-N
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Description

(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom attached to the triazole ring and a phenyl group attached to a methanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone typically involves the reaction of 3-bromo-1H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed

    Substitution Reactions: Formation of substituted triazole derivatives.

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole hydrides.

    Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-1H-1,2,4-triazol-1-yl)(phenyl)methanone
  • (3-Iodo-1H-1,2,4-triazol-1-yl)(phenyl)methanone
  • (3-Methyl-1H-1,2,4-triazol-1-yl)(phenyl)methanone

Uniqueness

(3-Bromo-1H-1,2,4-triazol-1-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or iodine, which can affect the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

(3-bromo-1,2,4-triazol-1-yl)-phenylmethanone

InChI

InChI=1S/C9H6BrN3O/c10-9-11-6-13(12-9)8(14)7-4-2-1-3-5-7/h1-6H

InChI Key

FNQFYBNBSNUJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=NC(=N2)Br

Origin of Product

United States

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